3-(2-Fluorophenyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrimidine
CAS No.: 1448854-89-4
Cat. No.: VC4261155
Molecular Formula: C11H11FN4
Molecular Weight: 218.235
* For research use only. Not for human or veterinary use.
![3-(2-Fluorophenyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrimidine - 1448854-89-4](/images/structure/VC4261155.png)
Specification
CAS No. | 1448854-89-4 |
---|---|
Molecular Formula | C11H11FN4 |
Molecular Weight | 218.235 |
IUPAC Name | 3-(2-fluorophenyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrimidine |
Standard InChI | InChI=1S/C11H11FN4/c12-9-5-2-1-4-8(9)10-14-15-11-13-6-3-7-16(10)11/h1-2,4-5H,3,6-7H2,(H,13,15) |
Standard InChI Key | MRYZYTPKQOGKLJ-UHFFFAOYSA-N |
SMILES | C1CNC2=NN=C(N2C1)C3=CC=CC=C3F |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
The compound’s IUPAC name, 3-(2-fluorophenyl)-5,6,7,8-tetrahydro- triazolo[4,3-a]pyrimidine, reflects its fused bicyclic core:
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A triazole ring ( triazolo) fused to a tetrahydropyrimidine moiety .
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The 2-fluorophenyl group at position 3 introduces steric and electronic effects critical for binding interactions.
Key structural parameters:
Property | Value | Source |
---|---|---|
Molecular Formula | C₁₁H₁₁FN₄ | |
Molecular Weight | 218.23 g/mol | |
SMILES | C1CNC2=NN=C(N2C1)C3=CC=CC=C3F | |
InChIKey | MRYZYTPKQOGKLJ-UHFFFAOYSA-N |
Comparative analysis with analogs reveals substituent-dependent variations in polarity and solubility. For instance, the 4-fluorophenyl isomer (CID 136361145) shares identical molecular weight but differs in fluorine positioning, altering dipole moments and potential hydrogen-bonding capacity .
Synthesis and Chemical Reactivity
Compound | Key Steps | Yield | Source |
---|---|---|---|
7-Methyl- triazolo[2,3-a]pyrimidine | Condensation with ethoxymethylidene reagents | 85–92% | |
Pyrido-triazolo-pyrimidinones | Multi-step cyclization and oxidation | 60–75% |
The 2-fluorophenyl substituent likely requires careful regiocontrol during coupling to avoid ortho/meta byproducts, given fluorine’s directing effects in electrophilic substitution.
Biological Activities and Mechanisms
Compound | IC₅₀ (Tubulin) | Antiproliferative Activity (HeLa) | Source |
---|---|---|---|
3d | 0.45 µM | 30 nM | |
CA-4 (Combretastatin) | 1.2 µM | 50 nM |
The 2-fluorophenyl group may enhance blood-brain barrier penetration or metabolic stability compared to non-fluorinated analogs, though pharmacokinetic studies are needed .
Research Applications and Future Directions
Drug Discovery
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Kinase Inhibition: Triazolopyrimidines are known ATP-competitive kinase inhibitors. Fluorine’s electronegativity could optimize binding to hinge regions .
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Antimicrobial Agents: Analogous compounds show activity against Gram-positive bacteria and fungi, suggesting unexplored potential here.
Computational Modeling
Density functional theory (DFT) studies on related triazolopyrimidines predict:
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